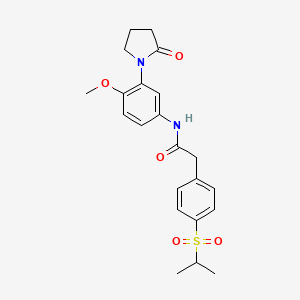![molecular formula C23H20N2O3S B2414874 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 476210-48-7](/img/structure/B2414874.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and dimethoxyphenyl groups. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by acylation reactions to introduce the naphthalene and dimethoxyphenyl groups under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and aromatic groups allow the compound to bind to specific sites on these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives and compounds with naphthalene or dimethoxyphenyl groups. Examples include:
- N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
- [4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
Uniqueness
What sets N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the thiazole ring and the naphthalene moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-20-11-10-17(12-21(20)28-2)19-14-29-23(24-19)25-22(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12,14H,13H2,1-2H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIXFYROQNNGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)
![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)
![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)
![N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2414802.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)



![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)
![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)
